Cefiderocol Sulfate Tosylate
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Overview
Description
Cefiderocol Sulfate Tosylate is a novel cephalosporin antibiotic known for its unique mechanism of action and effectiveness against multi-drug-resistant Gram-negative bacteria. It is marketed under the brand name Fetroja and is used primarily to treat complicated urinary tract infections and hospital-acquired bacterial pneumonia when other treatments are ineffective .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cefiderocol Sulfate Tosylate involves multiple steps, starting with the preparation of the core cephalosporin structure. The key steps include:
Formation of the β-lactam ring: This is achieved through a series of cyclization reactions.
Introduction of the siderophore moiety: A catechol group is added to the C-3 side chain, which is crucial for its iron-chelating properties.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes:
Chemical Reactions Analysis
Types of Reactions
Cefiderocol Sulfate Tosylate undergoes several types of chemical reactions, including:
Oxidation: The catechol moiety can undergo oxidation, affecting its iron-chelating ability.
Substitution: The β-lactam ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidation of the catechol group.
Nucleophiles: Participate in substitution reactions involving the β-lactam ring.
Major Products
The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can impact its antibacterial activity .
Scientific Research Applications
Cefiderocol Sulfate Tosylate has a wide range of applications in scientific research, including:
Chemistry: Studying its unique siderophore-mediated iron transport mechanism.
Biology: Investigating its interactions with bacterial cell walls and iron transport systems.
Medicine: Developing treatments for multi-drug-resistant bacterial infections
Industry: Enhancing the production and formulation of cephalosporin antibiotics.
Mechanism of Action
Cefiderocol Sulfate Tosylate functions as a siderophore, binding to extracellular free ferric iron. This complex is then transported into bacterial cells via iron transport systems. Once inside, this compound binds to penicillin-binding proteins, disrupting cell wall synthesis and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Ceftazidime: Another cephalosporin with a similar β-lactam structure but lacks the siderophore moiety.
Cefepime: Similar to Ceftazidime but with enhanced stability against β-lactamases.
Uniqueness
Cefiderocol Sulfate Tosylate’s unique siderophore moiety allows it to effectively target and penetrate Gram-negative bacteria, including those resistant to other β-lactam antibiotics. This makes it a valuable addition to the arsenal against multi-drug-resistant infections .
Properties
CAS No. |
2135543-94-9 |
---|---|
Molecular Formula |
C118H136Cl3N21O46S11 |
Molecular Weight |
3043.5 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid;sulfate |
InChI |
InChI=1S/3C30H34ClN7O10S2.4C7H8O3S.H2O4S/c3*1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;4*1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h3*5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);4*2-5H,1H3,(H,8,9,10);(H2,1,2,3,4)/t3*20-,26-;;;;;/m111...../s1 |
InChI Key |
LTUONTFKVOUYHB-SDAZKDLGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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